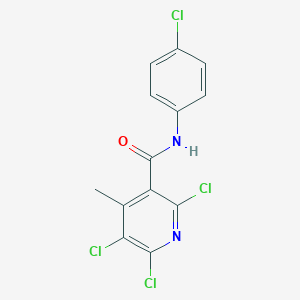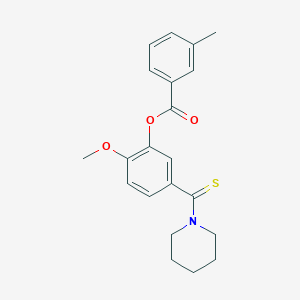![molecular formula C23H18N4O4S B388016 1-(4-{[5-(3-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-NITROPHENYL)ETHAN-1-ONE CAS No. 311794-92-0](/img/structure/B388016.png)
1-(4-{[5-(3-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-NITROPHENYL)ETHAN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-{[5-(3-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-NITROPHENYL)ETHAN-1-ONE is a complex organic compound featuring a nitro group, a methoxyphenyl group, and a triazole ring
Preparation Methods
The synthesis of 1-(4-{[5-(3-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-NITROPHENYL)ETHAN-1-ONE involves multiple steps:
Starting Materials: The synthesis begins with 4-methoxyaniline, which is converted to N-(4-methoxyphenyl)hydrazinecarbothioamide.
Cyclization: This intermediate undergoes cyclization to form 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol.
Chemical Reactions Analysis
1-(4-{[5-(3-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-NITROPHENYL)ETHAN-1-ONE undergoes various chemical reactions:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer, antimicrobial, and antifungal properties.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Biological Studies: It is used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 1-(4-{[5-(3-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-NITROPHENYL)ETHAN-1-ONE involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Protein Interactions: It can interact with proteins involved in cellular signaling pathways, affecting their function and activity.
Comparison with Similar Compounds
1-(4-{[5-(3-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-NITROPHENYL)ETHAN-1-ONE is unique due to its combination of functional groups and structural features. Similar compounds include:
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Shares the triazole-thiol structure but lacks the nitro and ethanone groups.
1-{3-Nitro-4-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]phenyl}ethanone: Similar in having a nitro group and a triazole ring but differs in the substituents on the triazole ring.
Properties
CAS No. |
311794-92-0 |
|---|---|
Molecular Formula |
C23H18N4O4S |
Molecular Weight |
446.5g/mol |
IUPAC Name |
1-[4-[[5-(3-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-3-nitrophenyl]ethanone |
InChI |
InChI=1S/C23H18N4O4S/c1-15(28)16-11-12-21(20(14-16)27(29)30)32-23-25-24-22(17-7-6-10-19(13-17)31-2)26(23)18-8-4-3-5-9-18/h3-14H,1-2H3 |
InChI Key |
AAQPOZHCINSTTE-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C(C=C1)SC2=NN=C(N2C3=CC=CC=C3)C4=CC(=CC=C4)OC)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)SC2=NN=C(N2C3=CC=CC=C3)C4=CC(=CC=C4)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-6-isopropyl-4-(3-pyridinyl)-8-(3-pyridinylmethylene)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B387933.png)
![[2-Ethoxy-4-(morpholine-4-carbothioyl)phenyl] acetate](/img/structure/B387934.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(2-chlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B387936.png)
![4-(4-CHLOROPHENYL)-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE](/img/structure/B387939.png)
![2-({[5-(3,4-Dichlorophenyl)-2-furyl]methylene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B387941.png)

![2-bromo-N-(2-{[2-(butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B387945.png)
![1-[(1Z)-1-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]ETHYL]-9A,11A-DIMETHYL-2-(NITROMETHYL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-YL ACETATE](/img/structure/B387946.png)
![ETHYL (2E)-2-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B387947.png)
![ethyl 2-{[4-(butoxycarbonyl)phenyl]hydrazono}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B387948.png)

![2-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-5-methyl-1,3-thiazol-4-one](/img/structure/B387953.png)
![5-(4-METHYLPHENYL)-3-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE](/img/structure/B387956.png)
![4-BROMO-N-[(N'-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(4-ETHOXYPHENYL)BENZENE-1-SULFONAMIDE](/img/structure/B387958.png)
